

Spectroscopic Analysis of **tert-Butoxychlorodiphenylsilane**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-Butoxychlorodiphenylsilane**

Cat. No.: **B093950**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butoxychlorodiphenylsilane**, a versatile organosilane compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **tert-Butoxychlorodiphenylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data of **tert-Butoxychlorodiphenylsilane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.7 - 7.4	Multiplet	10H	Phenyl protons
1.35	Singlet	9H	tert-Butyl protons

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C NMR Data of **tert-Butoxychlorodiphenylsilane**

Chemical Shift (δ) ppm	Assignment
~135	Phenyl C (ipso)
~132	Phenyl C (ortho, meta, para)
~75	Quaternary C (tert-Butyl)
~31	Methyl C (tert-Butyl)

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **tert-Butoxychlorodiphenylsilane**

Wavenumber (cm^{-1})	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2970	Strong	Aliphatic C-H stretch (tert-Butyl)
~1430	Strong	Si-Phenyl stretch
~1110	Strong	Si-O-C stretch
~820	Strong	Si-Cl stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Table 4: Major Mass Fragments of **tert-Butoxychlorodiphenylsilane**

m/z	Relative Intensity	Proposed Fragment
274	Moderate	[M]+ (Molecular ion)
217	High	[M - C(CH ₃) ₃] ⁺
199	High	[M - C(CH ₃) ₃ O] ⁺
181	Moderate	[Si(C ₆ H ₅) ₂ Cl] ⁺
77	Moderate	[C ₆ H ₅] ⁺
57	High	[C(CH ₃) ₃] ⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS). Ionization: Electron Ionization (EI).

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for organosilicon compounds like **tert-Butoxychlorodiphenylsilane**.

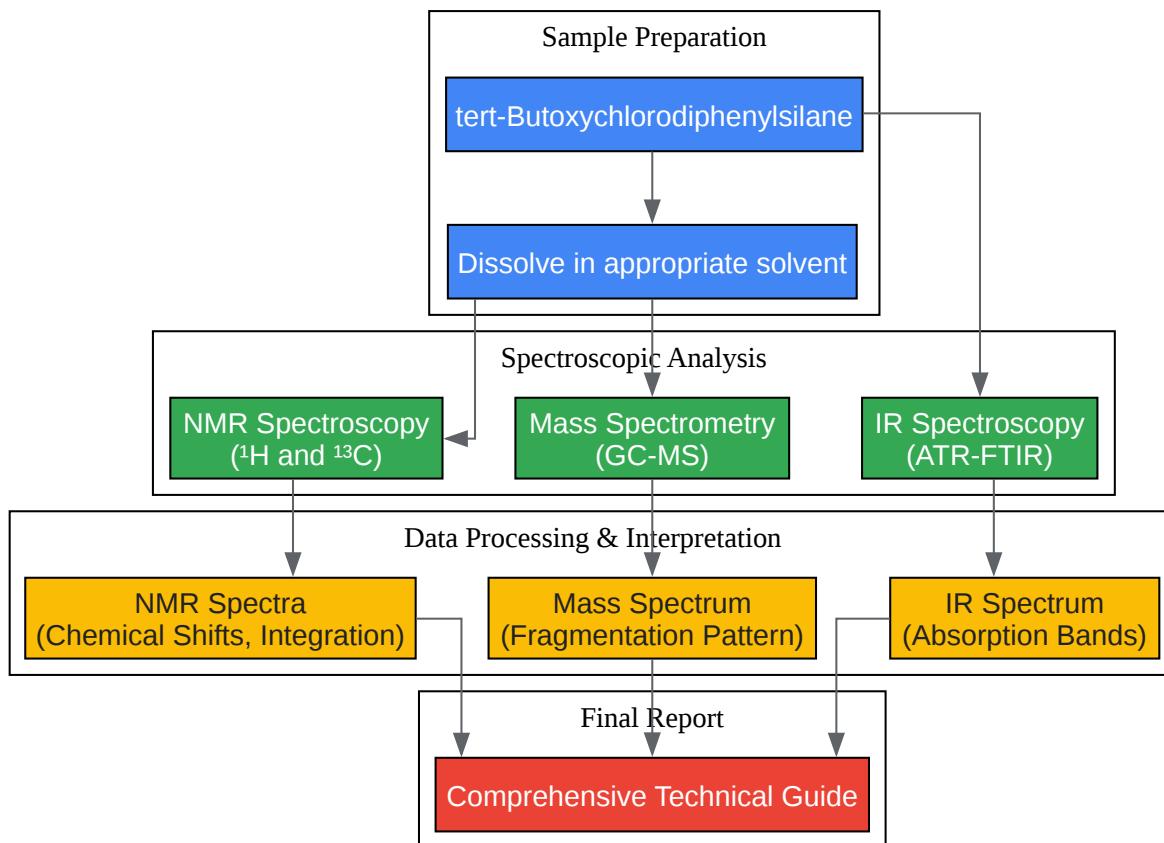
Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **tert-Butoxychlorodiphenylsilane** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal reference standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher field) NMR spectrometer.

- ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR: A proton-decoupled experiment is typically used to obtain singlet peaks for each unique carbon environment. A wider spectral width (e.g., -10 to 220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, often with a diamond or zinc selenide (ZnSe) crystal. A small amount of the liquid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . An average of 16 to 32 scans is usually sufficient to obtain a spectrum with a good signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.


Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

- **Gas Chromatography (GC):** A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. A non-polar capillary column (e.g., DB-5ms) is commonly used. The oven temperature is programmed to ramp from a low initial temperature (e.g., $50\text{ }^{\circ}\text{C}$) to a final high temperature (e.g., $250\text{ }^{\circ}\text{C}$) to ensure the separation of the compound from any impurities. Helium is typically used as the carrier gas.
- **Mass Spectrometry (MS):** As the compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) at 70 eV is a standard method for generating the molecular ion and characteristic fragments. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately $40\text{-}500$ amu.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **tert-Butoxychlorodiphenylsilane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of tert-Butoxychlorodiphenylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093950#spectroscopic-data-nmr-ir-ms-of-tert-butoxychlorodiphenylsilane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com